molecular formula C10H11NO4S B1469584 4-Methoxy-3-nitrobenzylthioacetic acid CAS No. 22216-44-0

4-Methoxy-3-nitrobenzylthioacetic acid

Cat. No. B1469584
CAS RN: 22216-44-0
M. Wt: 241.27 g/mol
InChI Key: HNKGGAIJJZAIAV-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrobenzylthioacetic acid, with the chemical formula C₁₀H₁₁NO₅S, is a compound that falls under the category of organic acids. It is characterized by a molecular weight of approximately 257.27 g/mol. The compound is a solid substance and is typically stored in a refrigerator due to its stability at low temperatures .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-nitrobenzylthioacetic acid consists of a benzene ring with a methoxy group (–OCH₃) and a nitro group (–NO₂) attached to it. Additionally, a thioacetic acid moiety (–SCH₂COOH) is linked to the benzene ring. The compound’s structure plays a crucial role in its properties and reactivity .

Scientific Research Applications

Catalysis and Chemical Reactions

4-Methoxy-3-nitrobenzylthioacetic acid and its derivatives are utilized in various chemical reactions. For instance, nitroarenes with methoxy substituents can be reduced to the corresponding aminoarenes using formic acid in the presence of a ruthenium catalyst. This process is beneficial in the hydrogenation of heterocyclic compounds such as quinoline, indole, and quinoxaline (Watanabe et al., 1984). Additionally, 4-methoxybenzyl-4-nitrophenylcarbonate, a related compound, is used for the N-protection of amidinonaphthol, a process relevant in the multiparallel solution phase synthesis of substituted benzamidines (Bailey et al., 1999).

Corrosion Inhibition

Compounds related to 4-methoxy-3-nitrobenzylthioacetic acid, such as Schiff Bases compounds, have been studied for their corrosion inhibition properties. These compounds have shown to be effective inhibitors for mild steel in hydrochloric acid, acting as mixed type inhibitors and primarily adhering to the steel surface through adsorption (Khan et al., 2017).

Electrochemical and Conductance Studies

The acid-base equilibria involving compounds with methoxy and nitro substituents have been investigated through conductance studies. For instance, the conductance behavior of solutions of 4-methoxy-2,6-dimethylpyridine N-oxide in the presence of trifluoroacetic acid in nitrobenzene was studied, revealing insights into the stoichiometry and nature of hydrogen bonds in acid-base complexes (Barczyński & Szafran, 1994).

Antimicrobial and QSAR Studies

Derivatives of 4-methoxy-3-nitrobenzylthioacetic acid, such as 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides, have been synthesized and tested for their antimicrobial activity. Quantitative Structure-Activity Relationship (QSAR) studies indicated the importance of certain molecular parameters in describing the antimicrobial activity of these synthesized hydrazides (Kumar et al., 2011).

Photocatalytic Applications

Compounds with nitro and methoxy substituents have been used in photocatalytic applications. For instance, the photocatalytic oxidation of 4-methoxybenzyl alcohol to corresponding aldehydes or acids was achieved using metal-loaded TiO2 catalysts under simulated solar light. This process displayed high selectivity and activity, particularly with Pt loaded TiO2 catalysts (Yurdakal et al., 2017).

Safety and Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist), among others

properties

IUPAC Name

3-(4-methoxy-3-nitrophenyl)propanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-15-9-4-2-7(3-5-10(12)16)6-8(9)11(13)14/h2,4,6H,3,5H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKGGAIJJZAIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849393
Record name 3-(4-Methoxy-3-nitrophenyl)propanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22216-44-0
Record name 3-(4-Methoxy-3-nitrophenyl)propanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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